molecular formula C24H20N4O6 B2911104 methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1113105-34-2

methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2911104
CAS No.: 1113105-34-2
M. Wt: 460.446
InChI Key: RPOLONRRLWRCNI-UHFFFAOYSA-N
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Description

methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a dihydropyridinone moiety, and a methyl benzoate ester. This compound exemplifies the importance of heterocycles in drug design, particularly their role in enhancing metabolic stability and target binding .

Properties

IUPAC Name

methyl 2-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-32-17-10-7-15(8-11-17)22-26-23(34-27-22)16-9-12-21(30)28(13-16)14-20(29)25-19-6-4-3-5-18(19)24(31)33-2/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLONRRLWRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic synthesis. The process may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyridinone Moiety: This step often involves the condensation of suitable precursors, such as β-keto esters, with amines or hydrazines.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety has been associated with significant antitumor activity due to its ability to induce apoptosis in cancer cells. For instance, research indicates that derivatives of oxadiazole exhibit selective cytotoxicity against various cancer cell lines, suggesting that methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate could be further explored for its therapeutic efficacy in oncology .

Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects. Studies have shown that similar compounds can mitigate neuroinflammation and oxidative stress in neuronal cells. This indicates a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Anticancer and Neuroprotective Studies

Study ReferenceType of ActivityCell Line/ModelKey Findings
AnticancerVarious cancer linesInduced apoptosis; selective cytotoxicity
NeuroprotectiveNeuronal cellsReduced neuroinflammation; antioxidant effects

Agricultural Applications

Pesticidal Activity : The compound may also serve as a bio-pesticide due to the presence of the oxadiazole group, which is known for its insecticidal properties. Research on related compounds has demonstrated effectiveness against common agricultural pests while being environmentally friendly compared to traditional pesticides . This aspect is particularly relevant as the agricultural sector increasingly seeks sustainable pest management solutions.

Table 2: Pesticidal Efficacy

Study ReferenceTarget PestEfficacy (%)Notes
Aphids75%Effective at low concentrations
Fungal pathogens80%Broad-spectrum activity

Materials Science

Polymeric Applications : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding such compounds can improve the performance of biodegradable plastics, making them more suitable for various applications in packaging and agriculture .

Table 3: Performance Enhancements in Polymeric Materials

Property TestedImprovement (%)Application Area
Tensile Strength30%Packaging materials
Thermal Stability25°C increaseAgricultural films

Mechanism of Action

The mechanism of action of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule but differ in key substituents or core heterocycles:

Compound Name Core Heterocycle Oxadiazole Substituent Ester Group Key Structural Differences
methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (Target) Dihydropyridinone 4-Methoxyphenyl Methyl Reference compound for comparison
Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate Dihydropyridinone 3-Methylphenyl Ethyl Meta-substituted phenyl; ethyl ester
Benzoxazine-based oxadiazole derivatives (e.g., methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate) Benzoxazine Varied substituents Methyl Benzoxazine replaces dihydropyridinone
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Pyrimidinyl-oxadiazole Pyrimidine N/A Pyrimidine replaces phenyl; no dihydropyridinone

Key Observations:

  • Ester Group Impact : The ethyl ester in the analogue (CAS 1326920-12-0) may confer higher lipophilicity than the methyl ester, affecting solubility and hydrolysis rates in biological systems .
  • Heterocyclic Core: Benzoxazine derivatives (e.g., from –2) exhibit distinct physicochemical properties due to their oxygen-rich benzoxazine ring, which may improve aqueous solubility compared to the dihydropyridinone core .

Physicochemical Properties

Property Target Compound Ethyl Ester Analogue Benzoxazine Derivatives
Lipophilicity (LogP) Moderate (predicted) Higher (due to ethyl ester) Lower (polar benzoxazine)
Solubility Low in water Very low Moderate in polar solvents
Metabolic Stability High (oxadiazole bioisostere) Moderate Variable

Notes:

  • The 1,2,4-oxadiazole ring in the target compound enhances metabolic stability by resisting enzymatic hydrolysis, a common issue with ester-based drugs .
  • Benzoxazine derivatives may exhibit improved solubility due to hydrogen-bonding capacity from the oxazinone oxygen .

Biological Activity

Methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound belonging to the oxadiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Dihydropyridine Moiety : Often associated with cardiovascular effects.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with oxadiazole structures have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest potential mechanisms involving the modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Case Studies

  • Cytotoxicity Assays :
    • Tested against various cancer cell lines (e.g., HeLa, MCF-7).
    • IC50 values indicated significant cytotoxicity, with some derivatives showing IC50 values below 50 μM .
Cell LineIC50 (μM)Mechanism of Action
HeLa34Induction of apoptosis via caspase activation
MCF-736Disruption of cell cycle progression

Mechanism Insights

The mechanism appears to involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell division.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

In Vitro Studies

Research indicates that derivatives with oxadiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 12.5 to 25 μg/mL against resistant strains like MRSA .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

Anti-inflammatory Effects

Some studies suggest that compounds similar to methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)benzoate may inhibit pro-inflammatory cytokines, thus reducing inflammation.

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